molecular formula C18H22 B13787326 1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene CAS No. 2816-98-0

1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene

Cat. No.: B13787326
CAS No.: 2816-98-0
M. Wt: 238.4 g/mol
InChI Key: GAYGTTQJQBOZLS-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene is an organic compound with a complex structure characterized by multiple methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylphenyl with 2,3-dimethylbenzene under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an anhydrous environment to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(3,4-Dimethylphenyl)ethyl]-piperazine: Similar in structure but contains a piperazine ring.

    2-ethyl-1,4-dimethylbenzene: Similar in structure but with different substitution patterns on the benzene ring.

Uniqueness

1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene is unique due to its specific arrangement of methyl groups and the ethyl linkage, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

2816-98-0

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1-[1-(3,4-dimethylphenyl)ethyl]-2,3-dimethylbenzene

InChI

InChI=1S/C18H22/c1-12-9-10-17(11-14(12)3)16(5)18-8-6-7-13(2)15(18)4/h6-11,16H,1-5H3

InChI Key

GAYGTTQJQBOZLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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